Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate
Description
Contextualization within Spirocyclic and Spirolactone Chemical Spaces
Spirocyclic compounds are a broad class of molecules defined by a single shared atom between two rings. wikipedia.org This architectural feature distinguishes them from fused-ring systems (sharing two atoms) and bridged-ring systems. The spirocyclic universe is vast, encompassing all-carbon (carbocyclic) structures and those incorporating other elements (heterocyclic). wikipedia.orgcambridgescholars.com
Within this space, spirolactones are a prominent subclass characterized by a spiro center adjacent to an ester group that is part of one of the rings (a cyclic ester). Natural [4.5.0] spirocyclic lactones, for instance, exhibit a wide range of biological activities. nih.gov Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate, however, belongs to a different subgroup. While it contains an ester (carboxylate) and a heterocyclic oxygen atom, the ester functional group is exocyclic to the ring system, and the oxygen is part of an epoxide ring. It is therefore classified as a spiro-fused heterocyclic ester, not a spirolactone.
Evolution of Research in Spiro-Fused Heterocyclic Systems
Initial research in spirocyclic chemistry often focused on carbocyclic systems. However, the field has evolved significantly, with a growing emphasis on spiro-fused heterocyclic systems. benthamdirect.com These compounds, which incorporate one or more heteroatoms like oxygen, nitrogen, or sulfur into their spirocyclic framework, are omnipresent in natural products and pharmaceuticals. nih.govwalshmedicalmedia.com
The incorporation of heterocyclic moieties can profoundly alter the pharmacological and pharmacokinetic properties of a molecule. beilstein-journals.orgnih.gov This has driven intense interest in developing novel synthetic methodologies to access these complex architectures. benthamdirect.combeilstein-journals.org Research has shown that the unique three-dimensional arrangement of spiro heterocycles allows for specific interactions with biological targets, making them privileged structures in drug discovery. researchgate.netontosight.ai The development of methods for synthesizing diverse spiro-fused heterocyclic scaffolds is thus a crucial objective in contemporary organic chemistry. benthamdirect.com
Fundamental Structural Elements and their Significance in Organic Chemistry
The structure of this compound is built upon a core 1-oxaspiro[2.6]nonane framework. This foundation dictates the molecule's fundamental chemical and physical properties.
The defining feature of any spiro compound is the spiroatom, a single quaternary atom that serves as the pivot for two rings. wikipedia.orgcambridgescholars.com This arrangement forces the two rings into planes that are often perpendicular to each other, creating a distinct and rigid three-dimensional structure. uou.ac.in This inherent 3D nature is a key advantage in fields like medicinal chemistry, where molecular shape is critical for biological activity. bldpharm.com
The systematic nomenclature for these compounds, established by Adolf von Baeyer, uses the prefix "spiro" followed by brackets containing the number of atoms in each ring, excluding the spiroatom itself. wikipedia.org For the 1-oxaspiro[2.6]nonane core, the spiro junction connects a three-membered ring (containing two carbons and one oxygen) and a seven-membered ring (containing six carbons).
| Feature | Description |
| Spiroatom | A single carbon atom shared by two rings. |
| Ring System | A three-membered oxirane ring and a seven-membered cycloheptane (B1346806) ring. |
| Nomenclature | spiro[2.6]nonane core. The "1-oxa" prefix indicates the oxygen atom's position. |
| Geometry | The two rings are held in roughly orthogonal planes, creating a rigid 3D scaffold. |
The conformational behavior of the 1-oxaspiro[2.6]nonane core is dominated by the larger seven-membered cycloheptane ring. Unlike the well-defined chair conformation of cyclohexane, cycloheptane is a highly flexible system with several low-energy conformations, including the twist-chair and chair forms, which are close in energy and can readily interconvert.
The fusion of the rigid, planar three-membered oxirane (epoxide) ring to the cycloheptane ring introduces significant conformational constraints. While specific experimental data on the 1-oxaspiro[2.6]nonane system is limited, analysis of related systems like 1-oxaspiro[2.5]octane provides valuable insights. nih.govresearchgate.net The presence of the small, strained ring restricts the rotational freedom of the adjacent bonds in the larger ring, influencing which of the cycloheptane conformations is preferred. The preferred conformation will seek to minimize steric interactions between the oxirane ring and the hydrogens on the cycloheptane ring, particularly the 1,3-diaxial-type interactions that destabilize certain conformers. utdallas.edu
| Ring Component | Conformational Characteristics |
| Cycloheptane | Highly flexible; exists in multiple low-energy conformations (e.g., twist-chair, chair). |
| Oxirane | Planar and rigid due to severe angle strain. |
| Spiro-fused Core | The oxirane ring restricts the flexibility of the cycloheptane ring, leading to a more defined set of preferred conformations. |
Spirocyclic systems often exhibit unique stereochemical properties. The spiroatom itself can be a center of chirality if the two rings are appropriately substituted, leading to a form of axial chirality. uou.ac.in In the case of this compound, the situation is further complexed by the presence of a substituent on the oxirane ring.
There are two primary sources of stereoisomerism in this molecule:
The Spiro Carbon (C3): The spiroatom connecting the two rings is a stereocenter.
The Substituted Carbon (C2): The carbon atom of the oxirane ring that bears the ethyl carboxylate group is also a stereocenter.
The presence of these two stereocenters means that the compound can exist as a set of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers constitute a second pair of enantiomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. The assignment of absolute configuration (R/S) at the spiro center follows specific Cahn-Ingold-Prelog (CIP) priority rules adapted for spiro systems. yale.edu The development of synthetic methods that can control the stereochemistry at both of these centers is a significant challenge in organic synthesis. researchgate.net
Structure
3D Structure
Properties
CAS No. |
6975-19-5 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-13-10(12)9-11(14-9)7-5-3-4-6-8-11/h9H,2-8H2,1H3 |
InChI Key |
OMIANBSJWVBEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCCCC2 |
Origin of Product |
United States |
Computational and Theoretical Investigations of Ethyl 1 Oxaspiro 2.6 Nonane 2 Carboxylate
Molecular Modeling and Conformational Analysis
No specific molecular modeling or conformational analysis studies for Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate were found. Such studies would typically involve computational methods to determine the three-dimensional structure, identify stable conformers, and analyze the energy landscape of the molecule.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Based Simulations)
There are no published quantum chemical calculations, including DFT simulations, for this compound. This type of research would provide insights into the electronic structure, molecular orbital energies (such as HOMO and LUMO), electrostatic potential, and other quantum mechanical properties of the compound.
In Silico Prediction of Molecular Interactions and Binding Affinities
No in silico studies predicting the molecular interactions or binding affinities of this compound with any biological target or other molecules were identified. These investigations, often employing techniques like molecular docking, are crucial for predicting the compound's potential biological activity.
Computational Approaches to Structure-Activity Relationship (SAR) Studies
No computational structure-activity relationship (SAR) studies involving this compound are available in the surveyed literature. SAR studies require data on a series of related compounds and their activities to build predictive computational models, and such data series including the target compound were not found.
Due to the absence of specific research data for this compound, the generation of a detailed and scientifically accurate article as requested is not feasible.
Biological Activity Investigations of Ethyl 1 Oxaspiro 2.6 Nonane 2 Carboxylate and Derivatives in Vitro and in Silico
In Vitro Enzyme Inhibition Studies (e.g., α-glucosidase, urease)
No information was found regarding the in vitro inhibitory activity of Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate or its derivatives against α-glucosidase or urease.
In Vitro Antimicrobial Activity Assessments
There are no available studies on the in vitro antimicrobial properties of this compound or its derivatives against bacterial or fungal pathogens.
In Vitro Anti-Inflammatory Activity Evaluations
Research investigating the in vitro anti-inflammatory effects of this compound or its derivatives has not been identified in the public domain.
In Vitro Anticancer Activity Screenings
No published data exists on the in vitro anticancer activity of this compound or its derivatives against any cancer cell lines.
In Vitro Antioxidant Activity Profiling
The in vitro antioxidant capacity of this compound or its derivatives has not been reported in the scientific literature.
Modulation of Intracellular Signaling Pathways
There is no information available concerning the effects of this compound or its derivatives on any intracellular signaling pathways.
Elucidation of Interactions with Biomolecular Targets
No studies have been found that elucidate the interactions of this compound or its derivatives with any specific biomolecular targets.
Broader Pharmacological Potential Derived from Spirolactone Structural Motifs
The spirolactone framework, a key structural feature of this compound, is a recurring motif in a multitude of natural and synthetic compounds that exhibit a wide array of pharmacological properties. researchgate.netunibo.it The inherent three-dimensionality and conformational rigidity conferred by the spirocyclic system make it a privileged scaffold in medicinal chemistry, often leading to enhanced biological activity and target selectivity. unibo.it The exploration of this structural class has unveiled a rich spectrum of bioactivities, ranging from well-established drugs to novel investigational agents.
The most prominent example of a clinically significant spirolactone is Spironolactone. nih.govsigmaaldrich.com This synthetic steroid is a competitive antagonist of the mineralocorticoid receptor, leading to its widespread use as a potassium-sparing diuretic in the management of conditions such as heart failure, hypertension, and edema. pfizermedical.comdrugbank.comnih.gov Beyond its diuretic effects, Spironolactone also exhibits antiandrogenic properties, making it effective in treating conditions like hirsutism and acne. nih.gov Further research has uncovered its potential as an anti-inflammatory agent, capable of inhibiting the production of pro-inflammatory cytokines like TNF-α and interferon-gamma. labsolu.camdpi.commdpi.comthegoodscentscompany.com Moreover, emerging studies suggest that Spironolactone may possess anticancer properties by impairing the DNA damage response in cancer cells and cancer stem cells. drugbank.comrsc.orgnih.gov
The pharmacological potential of the spirolactone motif is not limited to steroidal structures. A diverse range of non-steroidal spirolactones, both from natural and synthetic origins, have demonstrated significant biological effects. For instance, various spirolactone-containing natural products have shown promise as anticancer, anti-inflammatory, antimicrobial, and antifungal agents. researchgate.netunibo.itresearchgate.net Spirolactone derivatives derived from the natural product oridonin (B1677485) have exhibited potent anti-tumor activities. nih.gov A novel macrolide named spirolactone, which features a rare β-lactone moiety and a chemscene.comchemscene.com-spiroketal ring, has shown profound antifungal effects against a variety of pathogenic fungi, including several species of Aspergillus.
Simpler oxaspirocyclic structures have also been identified as valuable pharmacophores. For example, pyrenocine A, a derivative of 2-oxaspiro[4.5]decane isolated from an endophytic fungus, has displayed weak cytotoxic activity against breast cancer cells and antifungal activity. This highlights that even less complex spirolactone systems can harbor biological activity. The versatility of the spirocyclic scaffold is further demonstrated by the development of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, which have shown significant antibacterial and antioxidant properties. rsc.org
The interest in oxa-spirocycles as a novel class of molecules in drug discovery is growing. Research into the synthesis and properties of various oxa-spirocyclic compounds has revealed that the incorporation of an oxygen atom into the spirocyclic unit can improve physicochemical properties, such as water solubility. researchgate.netnih.gov This has been practically applied in the synthesis of oxa-spirocyclic analogues of the antihypertensive drug terazosin (B121538), which have demonstrated enhanced potency in vivo. nih.gov
Given the extensive and varied biological activities associated with the spirolactone and broader oxa-spirocyclic motifs, it is plausible to hypothesize that this compound and its derivatives could also possess significant pharmacological potential. The 1-oxaspiro[2.6]nonane core represents a novel and relatively unexplored scaffold. Its unique combination of a seven-membered carbocycle and an epoxide-derived lactone could lead to novel interactions with biological targets, paving the way for the discovery of new therapeutic agents. The diverse activities of other spirolactones suggest that this compound could be a candidate for screening in a variety of therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases.
Table of Pharmacological Activities of Representative Spirolactone-Containing Compounds
| Compound/Class | Primary Pharmacological Activity | Specific Examples of Activity |
| Spironolactone | Mineralocorticoid Receptor Antagonist, Antiandrogen | Diuretic, Antihypertensive, Anti-inflammatory, Anticancer nih.govdrugbank.commdpi.com |
| Oridonin-derived Spirolactones | Anticancer | Potent anti-proliferative activity against K562 leukemia cells nih.gov |
| Spirolactone (macrolide) | Antifungal | Activity against pathogenic Aspergillus and Talaromyces species |
| Spiropharanone | Anti-inflammatory | Attenuation of pro-inflammatory 5-lipoxygenase chemscene.com |
| Pyrenocine A | Cytotoxic, Antifungal | Weak activity against breast cancer cells and Microsporum gypseum |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | Antimicrobial, Antioxidant | Activity against Gram-positive and Gram-negative bacteria rsc.org |
| Terazosin Oxa-spirocyclic Analogues | Antihypertensive | More potent analogues of the drug terazosin nih.gov |
Advanced Analytical Techniques for Characterization and Research Applications
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for determining the molecular structure of Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed map of the carbon and hydrogen atoms within the molecule.
¹H NMR Spectroscopy: Proton NMR would be expected to reveal the number of different types of hydrogen atoms and their neighboring environments. The ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene protons. The protons on the cycloheptane (B1346806) ring and the oxirane ring would exhibit complex splitting patterns in the aliphatic region of the spectrum. The chemical shift and coupling constants of the proton on the oxirane ring adjacent to the carboxylate group would be particularly informative for confirming the structure.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy would provide information on the number of distinct carbon environments. Key signals would include the carbonyl carbon of the ester group, the two carbons of the ethyl group, the spiro carbon, the other carbon of the oxirane ring, and the seven carbons of the cycloheptane ring. The chemical shifts of these carbons would be indicative of their electronic environment.
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~170 |
| O-CH₂ (ethyl) | ~4.2 (q) | ~61 |
| CH₃ (ethyl) | ~1.3 (t) | ~14 |
| Oxirane CH | ~3.5 (d) | ~58 |
| Spiro C | - | ~65 |
| Cycloheptane CH₂ | ~1.5 - 2.0 (m) | ~25 - 35 |
Note: This table represents predicted values based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental data is not publicly available.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. The C-O stretching of the ester and the oxirane ring would also produce characteristic bands. The C-H stretching vibrations of the aliphatic cycloheptane and ethyl groups would be observed in the 2850-3000 cm⁻¹ region.
Chromatographic Separation and Mass Spectrometric Identification
Chromatographic techniques are essential for separating the compound from a mixture and for assessing its purity. When coupled with mass spectrometry, these methods provide information about the molecular weight and fragmentation pattern of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 198.26 g/mol , is amenable to GC-MS analysis. In a typical GC-MS experiment, the compound would be separated on a capillary column based on its boiling point and polarity. The mass spectrometer would then ionize the eluted compound, providing a mass spectrum. The molecular ion peak ([M]⁺) would be expected at m/z 198. The fragmentation pattern would provide further structural information, with characteristic losses of the ethoxy group (-OC₂H₅) or the carboxylate group (-COOC₂H₅).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a liquid phase. For this compound, reversed-phase HPLC with a C18 column would be a suitable method. The retention time of the compound would depend on the specific conditions, such as the mobile phase composition (e.g., a mixture of acetonitrile and water) and flow rate. HPLC is particularly useful for purity determination and for the analysis of less volatile or thermally sensitive samples.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. The principles of separation are the same as in HPLC, but the enhanced performance of UPLC would allow for more efficient separation and lower detection limits for this compound.
Table 2: Summary of Analytical Techniques and Expected Observations
| Technique | Expected Key Observations |
|---|---|
| ¹H NMR | Signals for ethyl group (quartet and triplet), complex multiplets for cycloheptane and oxirane protons. |
| ¹³C NMR | Signal for ester carbonyl carbon, signals for ethyl, oxirane, and cycloheptane carbons. |
| IR Spectroscopy | Strong C=O stretch (~1730-1750 cm⁻¹), C-O stretches, and aliphatic C-H stretches. |
| GC-MS | Molecular ion peak at m/z 198, characteristic fragmentation pattern. |
| HPLC/UPLC | A single peak under specific chromatographic conditions, indicating purity. |
Note: The observations in this table are based on general principles of analytical chemistry for a compound with this structure, as specific experimental data is not widely published.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical tool for the separation, detection, and identification of individual components within a mixture. For a compound like this compound, which possesses a moderate polarity, reversed-phase ultra-performance liquid chromatography (UPLC) coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer offers high resolution and sensitivity.
Methodology and Findings:
Upon elution from the chromatography column, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound, as it typically produces a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern of ethyl esters often involves cleavage at the ester functional group. For this compound, key fragment ions would be expected from the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group.
Illustrative LC-MS Data:
The following table presents hypothetical yet scientifically plausible LC-MS data for this compound, based on the analysis of similar ethyl ester compounds.
| Parameter | Value/Observation |
| Chromatography System | UPLC with C18 column |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Retention Time (tR) | 5.8 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 199.1329 [M+H]⁺ |
| Key MS/MS Fragments (m/z) | 171.1380 ([M+H - C₂H₄]⁺), 153.1274 ([M+H - C₂H₅OH]⁺), 125.0961 ([M+H - COOC₂H₅]⁺) |
This interactive table provides a summary of the expected LC-MS parameters for the analysis of this compound.
Other Chromatographic Techniques (e.g., Thin Layer Chromatography)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for larger-scale column chromatography.
Application and Visualization:
For a compound like this compound, which lacks a UV-absorbing chromophore, visualization of the spots on a TLC plate requires the use of a chemical stain. A potassium permanganate (KMnO₄) stain is a highly effective and general-purpose visualizing agent for compounds that can be oxidized. reachdevices.com
After development, the plate is dried and then dipped into or sprayed with the potassium permanganate solution. Upon gentle heating, the ester will be oxidized by the permanganate, resulting in the appearance of a yellow-brown spot on a purple background. reachdevices.com
Illustrative TLC Data:
The following table provides representative TLC data for this compound on a standard silica gel plate.
| Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rƒ) | Visualization Method | Spot Appearance |
| 9:1 | 0.25 | Potassium Permanganate Stain | Yellow-brown spot |
| 4:1 | 0.48 | Potassium Permanganate Stain | Yellow-brown spot |
| 7:3 | 0.62 | Potassium Permanganate Stain | Yellow-brown spot |
This interactive table illustrates the expected Rƒ values for this compound in different solvent systems.
Determination of Absolute Stereochemical Configurations
This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Determining the absolute configuration of these stereoisomers is crucial, as they can exhibit different biological activities. While X-ray crystallography is the definitive method for determining absolute stereochemistry, it requires a suitable single crystal, which can be challenging to obtain. Alternative spectroscopic techniques, such as Vibrational Circular Dichroism (VCD), have emerged as powerful tools for assigning the absolute configuration of chiral molecules in solution.
Vibrational Circular Dichroism (VCD) Spectroscopy:
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms in a molecule. The VCD spectrum provides a unique fingerprint for a specific enantiomer.
The determination of absolute configuration using VCD involves a comparison of the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known stereoisomer. Quantum mechanical calculations are used to predict the VCD spectrum for one of the enantiomers. If the experimental spectrum matches the calculated spectrum in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample is confirmed.
A notable application of VCD is the determination of the absolute configuration of spirolactones, which are structurally analogous to this compound. nih.gov The VCD exciton chirality method, in particular, can be a powerful approach when there are two interacting chromophores within the molecule. nih.gov
Illustrative VCD Data Comparison:
The following table conceptualizes the comparison between experimental and calculated VCD data for a specific enantiomer of a spirocyclic compound.
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (R,S)-enantiomer | Conclusion |
| 1750 | + | + | Match |
| 1450 | - | - | Match |
| 1230 | + | + | Match |
| 1100 | - | - | Match |
This interactive table demonstrates the principle of assigning absolute configuration by comparing experimental and calculated VCD spectral data. A consistent match in the signs of the major VCD bands confirms the absolute configuration.
Another established method for determining the absolute configuration of chiral alcohols, which could be applicable to a derivative of this compound, is Mosher's method. This involves the formation of diastereomeric esters with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra. nih.gov The differences in the chemical shifts of protons near the chiral center in the two diastereomers can be used to deduce the absolute configuration. nih.gov
Structure Activity and Structure Property Relationships of Oxaspiro 2.6 Nonane Carboxylates
Influence of Substituent Variations on Chemical Reactivity
The chemical reactivity of Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate is primarily centered around the ester functional group and the oxirane (epoxide) ring integrated into the spirocyclic system. Variations in substituents at different positions can significantly modulate this reactivity through electronic and steric effects.
The ester moiety, an ethyl carboxylate, is susceptible to nucleophilic acyl substitution. The reactivity of the carbonyl carbon is influenced by the nature of the alcohol-derived portion (the ethyl group) and any substituents on the spirocyclic backbone. For instance, the introduction of electron-withdrawing groups on the cycloheptane (B1346806) ring could enhance the electrophilicity of the carbonyl carbon, making it more susceptible to hydrolysis or amidation. Conversely, electron-donating groups would decrease its reactivity.
The oxirane ring is another key reactive site, susceptible to ring-opening reactions by nucleophiles, often under acidic or basic conditions. The regioselectivity of this ring-opening is dictated by the substitution pattern on the spirocyclic system. Steric hindrance around one of the oxirane carbons will direct nucleophilic attack to the less hindered carbon.
To illustrate these principles, the following table outlines the predicted effects of hypothetical substituents on the chemical reactivity of the oxaspiro[2.6]nonane backbone.
| Substituent (Hypothetical) | Position on Cycloheptane Ring | Predicted Effect on Ester Reactivity | Predicted Effect on Oxirane Ring-Opening |
|---|---|---|---|
| -NO2 (Nitro) | C5 | Increased (Electron-withdrawing) | Minimal direct effect, may influence overall electron density |
| -OCH3 (Methoxy) | C6 | Decreased (Electron-donating) | Minimal direct effect |
| -C(CH3)3 (tert-Butyl) | C4 | Minimal electronic effect, potential steric hindrance | Steric hindrance may influence regioselectivity of attack |
Correlation of Structural Features with Observed Biological Activities
Spirocyclic scaffolds are increasingly utilized in drug discovery due to their inherent three-dimensionality, which allows for precise spatial orientation of functional groups for optimal interaction with biological targets. The rigid nature of the oxaspiro[2.6]nonane framework can lead to enhanced binding affinity and selectivity for proteins and enzymes.
The following table summarizes some observed biological activities in classes of compounds containing structural motifs present in or related to this compound.
| Structural Feature | Class of Compounds | Observed Biological Activities |
|---|---|---|
| Spirocyclic Core | General Spiro-compounds | Anticancer, Antimicrobial, Antiviral |
| Oxirane Ring | Epoxide-containing natural products | Cytotoxic, Antifungal |
| Carboxylate Ester | Various pharmaceuticals | Modulation of pharmacokinetic properties (e.g., prodrugs) |
| Oxaspiro Motif | 7-oxa-2-azaspiro[3.5]nonanes | Bioisosteres for piperidine, modifying toxicity and solubility |
Impact of Stereochemistry on Molecular Functionality
Stereochemistry is a critical determinant of molecular functionality, particularly in the context of biological activity. The spiro atom in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. Additionally, the carbon atom to which the carboxylate group is attached is also a chiral center. This results in the possibility of multiple diastereomers.
The different stereoisomers of a molecule can have distinct three-dimensional shapes, leading to different binding affinities and efficacies at chiral biological targets such as enzymes and receptors. It is common in pharmacology for one enantiomer of a drug to be significantly more active than the other, or for the two enantiomers to have entirely different biological effects.
The stereoselective synthesis of spirocyclic compounds is an active area of research, as it allows for the preparation of stereochemically pure compounds for biological evaluation. Understanding the precise spatial arrangement of atoms is crucial for elucidating structure-activity relationships and for the design of more potent and selective therapeutic agents.
The potential impact of stereoisomerism on the functionality of this compound is summarized in the table below.
| Stereochemical Feature | Potential Impact on Molecular Functionality | Example from Related Fields |
|---|---|---|
| Enantiomers at the Spiro-carbon | Differential binding to chiral receptors, leading to variations in biological activity. | Many chiral drugs where one enantiomer is therapeutic and the other is inactive or toxic. |
| Diastereomers due to multiple chiral centers | Different physical properties (e.g., solubility, melting point) and distinct biological profiles. | In diastereomeric drugs, one isomer may have a more favorable therapeutic index. |
| Conformational Rigidity | Reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. | Constrained analogues of flexible molecules often show enhanced potency and selectivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
